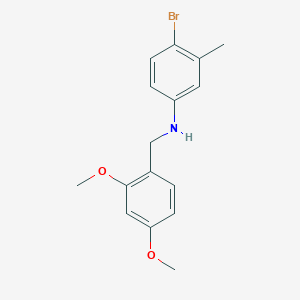![molecular formula C16H22N2O4 B5830894 ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5830894.png)
ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has shown great potential in various fields of research.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate in lab experiments is its high purity and yield. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate. One area of interest is its potential as an antitumor agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its antimicrobial and antifungal properties. Researchers are exploring the potential of this compound in the development of new antibiotics and antifungal drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate is a promising compound that has shown great potential in various fields of scientific research. Its high purity and yield make it a cost-effective option for researchers, and its potential applications are numerous. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
Synthesis Methods
The synthesis of Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate involves the reaction between 3-methylphenol and ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The yield of the product is high, and the purity is also good.
Scientific Research Applications
Ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate has been used in various scientific research applications. It has been studied for its potential as an antitumor agent, as well as its antimicrobial and antifungal properties. It has also been used in the development of new drugs for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
ethyl 4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-21-16(20)18-9-7-17(8-10-18)15(19)12-22-14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILXBFTUGYREHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)
![1-(4-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5830825.png)
![2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5830833.png)
![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5830836.png)



![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5830862.png)
![3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)

![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830890.png)


